Avibactam Tomilopil

Description

Structure

3D Structure

Properties

IUPAC Name |

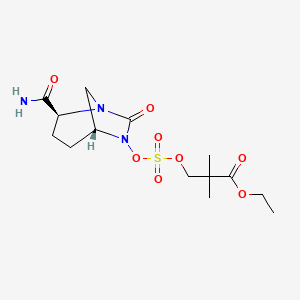

ethyl 3-[[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxysulfonyloxy]-2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O8S/c1-4-23-12(19)14(2,3)8-24-26(21,22)25-17-9-5-6-10(11(15)18)16(7-9)13(17)20/h9-10H,4-8H2,1-3H3,(H2,15,18)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSLCXRZVJOZQZ-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)COS(=O)(=O)ON1C2CCC(N(C2)C1=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)(C)COS(=O)(=O)ON1[C@@H]2CC[C@H](N(C2)C1=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2245880-46-8 | |

| Record name | Avibactam Tomilopil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9PUM9D4DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Quantification of Avibactam and a Secondary Analyte

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of avibactam and a secondary analyte (referred to herein as Compound X, as no public data for "tomilopil" is available) in bulk and pharmaceutical dosage forms. The method is developed to be simple, accurate, and precise, making it suitable for routine quality control and stability studies. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic solvent, delivered in an isocratic or gradient mode. The method was validated in accordance with the International Conference on Harmonization (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.

1. Introduction

Avibactam is a non-β-lactam β-lactamase inhibitor that restores the in-vitro activity of cephalosporins and other β-lactam antibiotics against many clinically significant β-lactamase-producing bacteria.[1][2][3] It is often co-formulated with antibiotics like ceftazidime to treat complicated intra-abdominal and urinary tract infections.[3] Given its critical role in combating antibiotic resistance, a reliable and validated analytical method for the quantification of avibactam, potentially in combination with other active pharmaceutical ingredients (APIs), is essential for drug development, quality control, and stability testing.[4][5]

This document provides a comprehensive protocol for the development and validation of an RP-HPLC method suitable for the simultaneous analysis of avibactam and a second compound. The methodology is based on established principles of HPLC method development and validation.[6][7]

2. Mechanism of Action of Avibactam

Avibactam works by inhibiting a wide range of bacterial β-lactamase enzymes, including Ambler class A, C, and some D enzymes. These enzymes are produced by bacteria and are responsible for inactivating β-lactam antibiotics. By inhibiting these enzymes, avibactam protects its partner antibiotic from degradation, allowing it to exert its antibacterial effect.

Caption: Mechanism of action of avibactam in protecting β-lactam antibiotics.

3. Experimental Protocols

3.1. Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with the following is required:

-

Quaternary or Binary Gradient Pump

-

Autosampler

-

Column Oven

-

Photodiode Array (PDA) or UV-Vis Detector

-

Chromatography Data System (e.g., Empower, Chromeleon)

3.2. Chemicals and Reagents

-

Avibactam Reference Standard

-

Compound X Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

3.3. Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of avibactam. These may need to be optimized for the simultaneous analysis with Compound X.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Hypersil ODS, Inertsil ODS)[4][8] |

| Mobile Phase | Phosphate Buffer (pH 3.0-4.0) : Acetonitrile (e.g., 60:40 v/v)[4][5] |

| Flow Rate | 1.0 mL/min[1][4] |

| Column Temperature | 30 °C[1] |

| Detection | UV at 260 nm[1][8] |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

3.4. Solution Preparation

3.4.1. Buffer Preparation (Phosphate Buffer, pH 3.0)

-

Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution.

-

Adjust the pH to 3.0 using orthophosphoric acid.

-

Filter the buffer through a 0.45 µm nylon membrane filter.

3.4.2. Standard Stock Solution Preparation

-

Accurately weigh about 25 mg of Avibactam Reference Standard and 25 mg of Compound X Reference Standard into separate 25 mL volumetric flasks.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution concentration of 1000 µg/mL for each compound.

3.4.3. Working Standard Solution Preparation

-

Pipette appropriate volumes of the stock solutions into a volumetric flask and dilute with the mobile phase to obtain a final concentration in the linear range of the assay (e.g., 100 µg/mL of avibactam and an appropriate concentration for Compound X).

3.4.4. Sample Preparation (from Pharmaceutical Formulation)

-

For a powder for injection, reconstitute the vial with a known volume of diluent as per the product instructions.

-

Further dilute the reconstituted solution with the mobile phase to achieve a final concentration within the calibration range of the method.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

4. HPLC Method Development and Validation Workflow

The development and validation of the HPLC method should follow a structured workflow to ensure a robust and reliable analytical procedure.

Caption: Workflow for HPLC analytical method development and validation.

5. Method Validation Data

The developed method must be validated according to ICH Q2(R1) guidelines. The following tables summarize typical acceptance criteria and representative data for the validation of an avibactam HPLC method.

5.1. System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2 | 1.1 |

| Theoretical Plates (N) | N > 2000 | 5500 |

| % RSD of Peak Area | ≤ 2.0% (n=6) | 0.8% |

| % RSD of Retention Time | ≤ 1.0% (n=6) | 0.3% |

5.2. Linearity

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| Avibactam | 12.5 - 75[9] | > 0.999 |

| Compound X | TBD | > 0.999 |

5.3. Accuracy (Recovery)

| Analyte | Spiked Level | Mean Recovery (%) | % RSD |

| Avibactam | 50% | 100.2% | 0.7% |

| 100% | 99.8% | 0.5% | |

| 150% | 100.5% | 0.6% | |

| Compound X | 50% | TBD | < 2% |

| 100% | TBD | < 2% | |

| 150% | TBD | < 2% |

5.4. Precision

| Analyte | Level | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD, n=6) |

| Avibactam | 100% | 0.9% | 1.2% |

| Compound X | 100% | < 2% | < 2% |

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Avibactam | 0.22[9] | 0.68[9] |

| Compound X | TBD | TBD |

6. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on avibactam and Compound X. The samples are subjected to stress conditions like acid, base, oxidation, heat, and light. The method should be able to resolve the main peaks from any degradation products.[1][4]

The described RP-HPLC method provides a reliable and robust framework for the simultaneous quantification of avibactam and a secondary analyte in pharmaceutical preparations. The method is simple, rapid, and employs readily available reagents and instrumentation. The validation data demonstrates that the method is accurate, precise, and linear over the specified concentration range. This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry.

8. References

References

- 1. RP-HPLC Method Development for Ceftazidime and Avibactam Stability [wisdomlib.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. veeprho.com [veeprho.com]

- 4. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC [ipindexing.com]

- 5. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]

- 6. onyxipca.com [onyxipca.com]

- 7. ijcrt.org [ijcrt.org]

- 8. iosrphr.org [iosrphr.org]

- 9. wjpps.com [wjpps.com]

Application Notes and Protocols for Oral Dosing Studies of Avibactam Tomilopil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a potent, non-β-lactam β-lactamase inhibitor with a reversible mechanism of action, effective against a broad spectrum of serine β-lactamases, including Ambler class A, C, and some D enzymes.[1][2][3] Due to its poor oral bioavailability, the development of an oral formulation has necessitated the use of a prodrug.[4] Avibactam tomilopil (formerly ARX-1796) is an orally active prodrug of avibactam currently in clinical development in combination with the oral cephalosporin ceftibuten for the treatment of complicated urinary tract infections (cUTIs) caused by multidrug-resistant Gram-negative bacteria.[5][6][7] Preclinical studies have demonstrated high oral absorption of avibactam from its prodrug form in animal models, with reported levels of 80% in monkeys and 100% in dogs.[7]

These application notes provide a framework for the experimental design of preclinical oral dosing studies for avibactam tomilopil, focusing on pharmacokinetic, pharmacodynamic, and toxicology assessments. The protocols are intended to guide researchers in evaluating the efficacy and safety of this novel oral β-lactamase inhibitor combination.

Mechanism of Action and Signaling Pathway

Avibactam's primary mechanism of action is the inhibition of bacterial β-lactamase enzymes, which are responsible for the hydrolysis and inactivation of β-lactam antibiotics. By forming a covalent, yet reversible, bond with the serine residue in the active site of these enzymes, avibactam protects its partner β-lactam antibiotic from degradation, allowing it to exert its bactericidal activity by inhibiting cell wall synthesis.[2][3] Recent research combining transcriptomics and metabolomics on the effects of ceftazidime/avibactam on Klebsiella pneumoniae has revealed broader cellular impacts beyond direct enzyme inhibition. These include the disruption of peptidoglycan and lipopolysaccharide biosynthetic pathways and the inhibition of central carbon metabolism, such as the pentose phosphate pathway and the tricarboxylic acid (TCA) cycle.[1]

Caption: Avibactam's impact on bacterial cellular pathways.

Experimental Protocols

Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of avibactam following oral administration of avibactam tomilopil in a relevant animal species.

Protocol: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) PK Study in Rodents (Rats or Mice)

-

Animal Model: Healthy, male and female Sprague-Dawley rats (8-10 weeks old) or CD-1 mice (6-8 weeks old).

-

Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 7 days prior to the study.

-

Drug Formulation: Prepare a suspension or solution of avibactam tomilopil in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Dosing:

-

SAD Study: Administer single oral doses of avibactam tomilopil to different groups of animals at escalating dose levels (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

-

MAD Study: Administer avibactam tomilopil orally once or twice daily for 7 consecutive days at escalating dose levels.

-

-

Blood Sampling: Collect sparse blood samples from each animal at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours for the SAD study; pre-dose and at selected time points after the last dose for the MAD study) via an appropriate route (e.g., tail vein, retro-orbital sinus).

-

Plasma Analysis: Process blood samples to obtain plasma and store at -80°C until analysis. Quantify the concentration of avibactam in plasma using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (if an intravenous avibactam group is included).

Caption: Workflow for preclinical pharmacokinetic studies.

Pharmacodynamic (PD) / Efficacy Studies

Objective: To evaluate the in vivo efficacy of orally administered avibactam tomilopil in combination with a partner β-lactam antibiotic in a relevant animal model of infection.

Protocol: Murine Model of Complicated Urinary Tract Infection (cUTI)

-

Animal Model: Female C3H/HeN mice (6-8 weeks old).

-

Infection Model:

-

Anesthetize mice and transurethrally catheterize the bladder.

-

Instill a known inoculum (e.g., 10^7 - 10^8 CFU) of a β-lactamase-producing uropathogenic Escherichia coli (UPEC) strain.

-

-

Treatment Groups:

-

Vehicle control (oral)

-

Avibactam tomilopil alone (oral, multiple dose levels)

-

Partner β-lactam (e.g., ceftibuten) alone (oral)

-

Avibactam tomilopil in combination with the partner β-lactam (oral, various dose combinations)

-

-

Dosing: Initiate treatment at a specified time post-infection (e.g., 24 hours) and continue for a defined duration (e.g., 3-5 days) with a specific frequency (e.g., once or twice daily).

-

Efficacy Endpoint: At the end of the treatment period, euthanize the mice, aseptically remove the bladder and kidneys, homogenize the tissues, and perform quantitative bacterial culture to determine the bacterial load (CFU/g of tissue).

-

Data Analysis: Compare the bacterial loads between the treatment groups and the vehicle control group. Determine the dose-response relationship and the optimal dose of the combination required to achieve a significant reduction in bacterial burden (e.g., ≥ 2-log10 CFU reduction).

Toxicology Studies

Objective: To assess the safety and tolerability of orally administered avibactam tomilopil.

Protocol: 14-Day Repeated-Dose Oral Toxicity Study in Rodents

-

Animal Model: Sprague-Dawley rats (one rodent species) and Beagle dogs (one non-rodent species), as per regulatory guidelines.

-

Treatment Groups: Administer avibactam tomilopil orally once daily for 14 days at three dose levels (low, medium, and high) and a vehicle control. The high dose should be a multiple of the anticipated efficacious dose.

-

Parameters Monitored:

-

Clinical Observations: Daily observation for any signs of toxicity, changes in behavior, and mortality.

-

Body Weight and Food Consumption: Measured weekly.

-

Hematology and Clinical Chemistry: Blood samples collected at baseline and at the end of the study for analysis of key parameters.

-

Urinalysis: Conducted at the end of the study.

-

Gross Pathology and Histopathology: At the end of the study, perform a full necropsy and collect major organs and tissues for histopathological examination.

-

-

Data Analysis: Analyze all data for dose-dependent changes and determine the No-Observed-Adverse-Effect Level (NOAEL).

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between different dose groups and treatment arms.

Table 1: Summary of Pharmacokinetic Parameters of Avibactam Following Oral Administration of Avibactam Tomilopil (SAD Study)

| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t½ (hr) |

| 10 | ||||

| 30 | ||||

| 100 |

Table 2: Efficacy of Oral Avibactam Tomilopil in Combination with Ceftibuten in a Murine cUTI Model

| Treatment Group | Dose (mg/kg, oral) | Mean Bacterial Load (log10 CFU/g bladder) ± SD | Mean Bacterial Load (log10 CFU/g kidney) ± SD |

| Vehicle Control | - | ||

| Avibactam Tomilopil | 30 | ||

| Ceftibuten | 50 | ||

| Combination | 30 + 50 |

Table 3: Summary of Key Findings from a 14-Day Repeated-Dose Oral Toxicology Study

| Dose Group (mg/kg/day) | Notable Clinical Signs | Key Changes in Hematology/Clinical Chemistry | Main Histopathological Findings | NOAEL (mg/kg/day) |

| Control | None | None | None | - |

| Low | ||||

| Medium | ||||

| High |

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of orally administered avibactam tomilopil. These studies are critical for establishing the pharmacokinetic profile, demonstrating in vivo efficacy, and assessing the safety of this novel β-lactamase inhibitor prodrug. The data generated will be instrumental in guiding the clinical development and potential approval of an effective oral treatment option for infections caused by multidrug-resistant Gram-negative bacteria.

References

- 1. EMA releases final guideline on antibacterial drug development | RAPS [raps.org]

- 2. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.asm.org [journals.asm.org]

- 5. In Vitro Activity of Ceftibuten-Avibactam against β-Lactamase-Positive Enterobacterales from the ATLAS Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantifying Avibactam Release from Avibactam Tomilopil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the release of avibactam from its oral prodrug, avibactam tomilopil. The protocols outlined below are based on established analytical methodologies and published preclinical data.

Introduction

Avibactam is a potent, non-β-lactam β-lactamase inhibitor that restores the efficacy of β-lactam antibiotics against a broad range of resistant Gram-negative bacteria. Due to poor oral bioavailability, the prodrug avibactam tomilopil was developed to enable oral administration. Avibactam tomilopil is designed to be absorbed from the gastrointestinal tract and subsequently metabolized to the active avibactam molecule. Accurate quantification of this conversion is critical for pharmacokinetic studies and the clinical development of this oral antibiotic combination therapy.

Mechanism of Avibactam Release

Avibactam tomilopil is an O-neopentyl ester prodrug of avibactam. The release of avibactam is achieved through enzymatic hydrolysis of the ester bond, a process that is anticipated to occur in vivo after oral absorption. This conversion is a critical step for the therapeutic efficacy of the oral formulation.

Caption: Metabolic conversion of avibactam tomilopil to avibactam.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of avibactam following oral administration of avibactam tomilopil in various preclinical species. This data is essential for understanding the efficiency of the prodrug conversion and the resulting systemic exposure to the active drug.

Table 1: Pharmacokinetic Parameters of Avibactam After Oral Administration of Avibactam Tomilopil in Rats

| Parameter | Value |

| Dose (mg/kg) | 10 |

| Cmax (µg/mL) | 1.5 |

| Tmax (h) | 0.5 |

| AUC (µg·h/mL) | 2.3 |

| Bioavailability (%) | 24 |

Table 2: Pharmacokinetic Parameters of Avibactam After Oral Administration of Avibactam Tomilopil in Dogs

| Parameter | Value |

| Dose (mg/kg) | 5 |

| Cmax (µg/mL) | 2.1 |

| Tmax (h) | 1.0 |

| AUC (µg·h/mL) | 4.5 |

| Bioavailability (%) | 48 |

Table 3: Pharmacokinetic Parameters of Avibactam After Oral Administration of Avibactam Tomilopil in Monkeys

| Parameter | Value |

| Dose (mg/kg) | 5 |

| Cmax (µg/mL) | 3.2 |

| Tmax (h) | 1.5 |

| AUC (µg·h/mL) | 8.9 |

| Bioavailability (%) | 100 |

Experimental Protocols

In Vivo Pharmacokinetic Study in Preclinical Species

This protocol describes the methodology for determining the pharmacokinetic profile of avibactam following oral administration of avibactam tomilopil.

Caption: Workflow for in vivo pharmacokinetic analysis.

Protocol:

-

Animal Dosing:

-

Administer avibactam tomilopil orally to the selected animal species (e.g., rats, dogs, monkeys) at a predetermined dose.

-

-

Blood Sampling:

-

Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Collect blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma samples.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of avibactam and avibactam tomilopil.

-

Chromatographic Conditions (Example):

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Monitor specific multiple reaction monitoring (MRM) transitions for avibactam and avibactam tomilopil.

-

-

-

Data Analysis:

-

Construct calibration curves using standards of known concentrations.

-

Calculate the concentrations of avibactam and avibactam tomilopil in the plasma samples.

-

Determine pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) using appropriate software.

-

In Vitro Stability and Conversion in Simulated Biological Fluids

This protocol is designed to assess the chemical stability of avibactam tomilopil and its conversion to avibactam in simulated gastric and intestinal fluids.

Protocol:

-

Preparation of Simulated Fluids:

-

Prepare Simulated Gastric Fluid (SGF) (e.g., USP standard) without pepsin.

-

Prepare Simulated Intestinal Fluid (SIF) (e.g., USP standard) without pancreatin.

-

-

Incubation:

-

Add a known concentration of avibactam tomilopil to both SGF and SIF.

-

Incubate the solutions at 37°C with gentle agitation.

-

-

Sampling:

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Analysis:

-

Immediately quench the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

-

Analyze the samples for the concentrations of avibactam tomilopil and avibactam using a validated LC-MS/MS method as described in section 4.1.

-

-

Data Analysis:

-

Calculate the percentage of avibactam tomilopil remaining and the percentage of avibactam formed at each time point.

-

Determine the hydrolysis rate of avibactam tomilopil in each simulated fluid.

-

In Vitro Metabolism in Liver Microsomes

This protocol evaluates the metabolic conversion of avibactam tomilopil to avibactam by liver enzymes.

Protocol:

-

Incubation Mixture Preparation:

-

Prepare an incubation mixture containing liver microsomes (from the species of interest), NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

-

-

Metabolic Reaction:

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding avibactam tomilopil.

-

Incubate for a specified period (e.g., 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

-

Centrifuge to pellet the microsomal proteins.

-

Analyze the supernatant by LC-MS/MS for the presence of avibactam and any other potential metabolites.

-

-

Data Analysis:

-

Quantify the amount of avibactam formed.

-

Calculate the rate of metabolism of avibactam tomilopil.

-

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers and drug development professionals to quantify the release of avibactam from its oral prodrug, avibactam tomilopil. The use of validated LC-MS/MS methods is crucial for obtaining accurate and reliable data in both in vivo and in vitro settings. The provided pharmacokinetic data from preclinical species serves as a valuable reference for understanding the oral bioavailability and conversion efficiency of this important new therapeutic agent.

Application Notes and Protocols for Assessing Cell Permeability of Avibactam and Tomilopil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cell permeability of the β-lactamase inhibitor avibactam and its orally available prodrug, tomilopil, in Gram-negative bacteria. Understanding how these compounds traverse the bacterial cell envelope is critical for optimizing their efficacy and overcoming resistance mechanisms.

Introduction to Bacterial Cell Permeability

The Gram-negative bacterial cell envelope presents a formidable barrier to many antibiotics. It is composed of an outer membrane (OM), a peptidoglycan cell wall in the periplasmic space, and an inner membrane (IM). For avibactam to reach its periplasmic targets (β-lactamases), it must first cross the outer membrane. This passage is often facilitated by porin channels. However, bacteria can limit the influx of drugs by downregulating porin expression or actively removing them via efflux pumps. Tomilopil, as a prodrug, must also be able to enter the bacterial cell and subsequently be converted to the active avibactam molecule. Therefore, assessing the permeability of both compounds is essential for understanding their antibacterial activity and for the development of strategies to circumvent resistance.

Section 1: Assays for Outer Membrane Permeability

N-Phenyl-1-Naphthylamine (NPN) Uptake Assay

This assay is a rapid and sensitive method to assess outer membrane permeability by measuring the fluorescence of NPN, a hydrophobic probe that fluoresces strongly in the hydrophobic environment of the cell membrane. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.

Experimental Protocol:

-

Bacterial Cell Preparation:

-

Culture the desired Gram-negative bacterial strain (e.g., E. coli, P. aeruginosa, K. pneumoniae) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C with shaking.

-

Inoculate fresh broth with the overnight culture and grow to mid-logarithmic phase (OD600 ≈ 0.5).

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with a buffer such as 5 mM HEPES (pH 7.2).

-

Resuspend the pellet in the same buffer to an OD600 of 0.5.

-

-

Assay Procedure:

-

In a 96-well black, clear-bottom microplate, add 100 µL of the bacterial cell suspension to each well.

-

Add NPN to a final concentration of 10 µM and mix gently.

-

Measure the baseline fluorescence using a microplate reader (Excitation: 350 nm, Emission: 420 nm).

-

Add avibactam or tomilopil at various concentrations to the wells. A known membrane-permeabilizing agent like polymyxin B (10 µg/mL) can be used as a positive control.

-

Immediately begin kinetic measurements of fluorescence intensity at regular intervals (e.g., every 30 seconds) for up to 30 minutes.

-

-

Data Analysis:

-

The increase in fluorescence is proportional to the extent of outer membrane permeabilization.

-

Calculate the percentage of NPN uptake relative to the positive control.

-

Workflow Diagram:

Caption: Workflow for the NPN uptake assay to assess outer membrane permeability.

Section 2: Assays for Inner Membrane Permeability

Propidium Iodide (PI) Influx Assay

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of inner membrane integrity. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Experimental Protocol:

-

Bacterial Cell Preparation:

-

Follow the same cell preparation protocol as described for the NPN assay.

-

-

Assay Procedure:

-

In a 96-well black, clear-bottom microplate, add 100 µL of the bacterial cell suspension to each well.

-

Add propidium iodide to a final concentration of 2 µM and mix gently.

-

Incubate for 5-10 minutes in the dark at room temperature.

-

Measure the baseline fluorescence using a microplate reader (Excitation: 535 nm, Emission: 617 nm).

-

Add avibactam or tomilopil at various concentrations. A detergent like Triton X-100 (0.1%) can be used as a positive control to induce maximal PI uptake.

-

Monitor the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence correlates with the degree of inner membrane damage.

-

Express the results as a percentage of the fluorescence of the positive control.

-

Workflow Diagram:

Caption: Workflow for the Propidium Iodide influx assay to assess inner membrane integrity.

Section 3: Whole-Cell Accumulation Assays

Nitrocefin Hydrolysis Assay (Zimmermann-Rosselet Method)

This assay indirectly measures the permeability of β-lactamase inhibitors by quantifying their ability to inhibit the hydrolysis of a chromogenic cephalosporin, nitrocefin, by periplasmic β-lactamases in intact bacterial cells. A slower rate of nitrocefin hydrolysis in the presence of the inhibitor indicates that the inhibitor has penetrated the outer membrane and is active in the periplasm.

Experimental Protocol:

-

Bacterial Strain Selection:

-

Use a Gram-negative strain that produces a known periplasmic β-lactamase (e.g., TEM-1). If the strain of interest does not produce a suitable β-lactamase, it can be transformed with a plasmid carrying a β-lactamase gene.

-

-

Cell Preparation:

-

Prepare bacterial cells as described in the previous protocols.

-

-

Assay Procedure:

-

In a 96-well clear microplate, set up the following reactions in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0):

-

Control: Bacterial cells + Nitrocefin (e.g., 100 µM).

-

Test: Bacterial cells + Avibactam/Tomilopil (at various concentrations) + Nitrocefin.

-

-

Pre-incubate the cells with the inhibitor for a defined period (e.g., 10-15 minutes) before adding nitrocefin.

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of nitrocefin hydrolysis for each condition.

-

Determine the concentration of the inhibitor that causes a 50% reduction in the rate of hydrolysis (IC50). A lower IC50 value suggests better cell penetration.

-

The permeability coefficient can be calculated using the Zimmermann-Rosselet equation, which relates the rate of hydrolysis in intact cells to that in lysed cells (where the enzyme is freely accessible).[1][2]

-

Logical Relationship Diagram:

Caption: Logical flow of the nitrocefin assay for assessing inhibitor permeability.

LC-MS/MS Quantification of Intracellular Avibactam

This method provides a direct measurement of avibactam accumulation within bacterial cells.

Experimental Protocol:

-

Cell Culture and Exposure:

-

Grow and prepare bacterial cells as previously described.

-

Incubate a known density of cells with a defined concentration of avibactam or tomilopil for various time points.

-

-

Cell Lysis and Extraction:

-

Rapidly separate the cells from the extracellular medium by centrifugation through a layer of silicone oil to prevent leakage of the compound.

-

Lyse the bacterial pellet using a suitable method (e.g., sonication, bead beating, or chemical lysis).

-

Extract the intracellular contents, including avibactam, using a suitable solvent (e.g., acetonitrile) to precipitate proteins.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Quantify the intracellular concentration of avibactam by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Normalize the intracellular concentration to the cell number or total protein content.

-

Experimental Workflow Diagram:

Caption: Workflow for direct quantification of intracellular avibactam using LC-MS/MS.

Section 4: Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Outer Membrane Permeability of Avibactam in Gram-Negative Bacteria (Hypothetical Data)

| Bacterial Strain | Assay | Compound | Concentration | % NPN Uptake (relative to Polymyxin B) |

| E. coli ATCC 25922 | NPN Uptake | Avibactam | 32 µg/mL | 15% |

| P. aeruginosa PAO1 | NPN Uptake | Avibactam | 32 µg/mL | 8% |

| K. pneumoniae ATCC 13883 | NPN Uptake | Avibactam | 32 µg/mL | 12% |

Table 2: Impact of Efflux Pumps on Avibactam Activity in P. aeruginosa

| Strain | Efflux Pump Status | Compound | MIC (µg/mL) | MIC with PAβN (Efflux Pump Inhibitor) (µg/mL) | Fold-change in MIC |

| P. aeruginosa PAO1 | Wild-type | Ceftazidime-Avibactam | 4 | 2 | 2 |

| P. aeruginosa Mutant | Overexpressed MexAB-OprM | Ceftazidime-Avibactam | 16 | 4 | 4 |

Note: Data in this table is illustrative and based on findings that efflux pumps can contribute to reduced susceptibility to ceftazidime-avibactam.[6][7]

Table 3: Periplasmic Penetration of Avibactam Measured by Nitrocefin Hydrolysis Inhibition (Hypothetical Data)

| Bacterial Strain | β-Lactamase | Compound | IC50 (µM) for Nitrocefin Hydrolysis |

| E. coli (TEM-1) | TEM-1 | Avibactam | 0.5 |

| K. pneumoniae (KPC-2) | KPC-2 | Avibactam | 0.2 |

Section 5: Considerations for Tomilopil

Tomilopil is an oral prodrug of avibactam.[3][4] When assessing its cell permeability, it is important to consider its conversion to the active avibactam molecule. It is likely that bacterial esterases may hydrolyze tomilopil to avibactam.

Experimental Approaches:

-

Whole-Cell Accumulation with LC-MS/MS: The LC-MS/MS method can be adapted to simultaneously quantify both tomilopil and avibactam in bacterial lysates. This would provide information on the rate of uptake of the prodrug and its conversion to the active form.

-

Bioassays: The nitrocefin hydrolysis assay can be used to assess the activity of tomilopil. If tomilopil is converted to avibactam within the periplasm, a reduction in nitrocefin hydrolysis will be observed.

Logical Diagram for Tomilopil Action:

Caption: Proposed mechanism of action for the prodrug tomilopil in bacteria.

Conclusion

The assays described provide a comprehensive toolkit for evaluating the cell permeability of avibactam and its prodrug tomilopil. A multi-faceted approach, combining indirect methods like the NPN and nitrocefin assays with direct quantification by LC-MS/MS, will yield the most complete understanding of how these compounds overcome the formidable barrier of the Gram-negative cell envelope to reach their therapeutic targets. This knowledge is invaluable for the development of next-generation β-lactamase inhibitors and strategies to combat antibiotic resistance.

References

- 1. Avibactam Sensitizes Carbapenem-Resistant NDM-1–Producing Klebsiella pneumoniae to Innate Immune Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Klebsiella pneumoniae Carbapenemase Subtypes, Extended-Spectrum β-Lactamases, and Porin Mutations on the In Vitro Activity of Ceftazidime-Avibactam against Carbapenem-Resistant K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of ceftazidime-avibactam susceptibility in clinical isolates of gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Global trends of ceftazidime–avibactam resistance in gram-negative bacteria: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Cassette Assay To Quantify the Outer Membrane Permeability of Five β-Lactams Simultaneously in Carbapenem-Resistant Klebsiella pneumoniae and Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of the multi-drug efflux systems on the baseline susceptibility to ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-carbapenemase-producing carbapenem-resistant Pseudomonas aeruginosa [frontiersin.org]

- 7. Role of the multi-drug efflux systems on the baseline susceptibility to ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-carbapenemase-producing carbapenem-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Ceftibuten-Avibactam Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for assessing the efficacy of the novel antibiotic combination, ceftibuten-avibactam. The protocols outlined below are essential for the preclinical evaluation of this combination against multidrug-resistant Gram-negative bacteria.

I. Introduction

Ceftibuten is a third-generation oral cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3][4][5] Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftibuten from degradation by a wide range of β-lactamases, including Ambler class A, C, and some class D enzymes.[6][7][8][9][10] The combination of ceftibuten with avibactam, particularly with an oral prodrug of avibactam, is in clinical development for treating complicated urinary tract infections (cUTIs), including those caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[11][12][13][14][15][16][17][18][19]

II. Mechanism of Action

The synergistic effect of the ceftibuten-avibactam combination lies in their complementary mechanisms of action.

-

Ceftibuten: As a β-lactam antibiotic, ceftibuten mimics the D-Ala-D-Ala substrate of the transpeptidase enzyme (a PBP). By binding to the active site of PBPs, it inhibits the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to a weakened cell wall and ultimately, bacterial cell lysis and death.[3][4]

-

Avibactam: Avibactam itself does not possess significant antibacterial activity. Its role is to inactivate β-lactamase enzymes produced by resistant bacteria. It forms a covalent, but reversible, bond with the serine residue in the active site of the β-lactamase, preventing the enzyme from hydrolyzing and inactivating ceftibuten.[7][8][9] This protective action restores the antibacterial efficacy of ceftibuten against many resistant strains.[20]

III. In Vitro Susceptibility Testing

Standardized in vitro susceptibility testing is crucial to determine the activity of ceftibuten-avibactam against a panel of bacterial isolates. The primary methods are broth microdilution and agar dilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][13][20][21]

A. Broth Microdilution Protocol

This method determines the Minimum Inhibitory Concentration (MIC) of the drug combination in a liquid medium.

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Ceftibuten and avibactam analytical-grade powders

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Protocol:

-

Preparation of Drug Solutions:

-

Inoculum Preparation:

-

Culture the bacterial isolates on an appropriate agar medium overnight.

-

Suspend several colonies in saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Incubation:

-

Inoculate the microtiter plates with the bacterial suspension.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

The MIC is the lowest concentration of ceftibuten in combination with the fixed concentration of avibactam that completely inhibits visible bacterial growth.

-

References

- 1. Ceftibuten - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Ceftibuten | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ceftibuten Dihydrate? [synapse.patsnap.com]

- 4. What is Ceftibuten Dihydrate used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Avibactam [pdb101-east.rcsb.org]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. Dilution susceptibility testing method evaluation for the combination of ceftibuten and avibactam against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. In Vitro Activity of Ceftibuten-Avibactam against β-Lactamase-Positive Enterobacterales from the ATLAS Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activity of novel ceftibuten-avibactam, ceftazidime-avibactam, and comparators against a challenge set of Enterobacterales from outpatient centers and nursing homes across the United States (2022–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Activity of Ceftibuten-Avibactam against β-Lactamase-Positive Enterobacterales from the ATLAS Global Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ihma.com [ihma.com]

- 21. ihma.com [ihma.com]

Application Notes and Protocols for Animal Models of Complicated Urinary Tract Infection (cUTI) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of relevant animal models for the study of complicated urinary tract infections (cUTI). Detailed protocols for establishing and evaluating these models are provided to facilitate reproducible and robust pre-clinical research.

Introduction to cUTI Animal Models

Complicated urinary tract infections (cUTIs) are a significant clinical challenge, often associated with underlying abnormalities of the urinary tract, indwelling catheters, or immunosuppression. Animal models are indispensable tools for investigating the pathogenesis of cUTI, evaluating novel antimicrobial agents, and understanding host-pathogen interactions. Commonly used models include mice, rats, rabbits, and pigs, each offering unique advantages for studying specific aspects of cUTI such as catheter-associated UTI (CAUTI), pyelonephritis, and urosepsis.[1][2][3][4][5] Murine models are frequently employed due to their cost-effectiveness and the availability of genetic tools.[6][7] Rat models are also valuable, particularly for pyelonephritis studies.[8][9] Larger animal models, like rabbits and pigs, offer anatomical and physiological similarities to humans, which can be advantageous for translational research.[4][5]

Key Animal Models for cUTI Research

Mouse Model of Catheter-Associated Urinary Tract Infection (CAUTI)

This model is critical for studying biofilm formation on catheter materials and the associated host inflammatory response. The presence of a foreign body in the bladder significantly alters the host environment and predisposition to infection.[3][10][11][12]

Rat Model of Ascending Pyelonephritis

This model is used to study kidney infection, a serious complication of UTIs. By introducing bacteria directly into the bladder, the natural course of ascending infection to the kidneys can be mimicked.[8][9][13][14][15]

Mouse Model of Urosepsis

Urosepsis, a life-threatening systemic infection originating from the urinary tract, can be modeled in mice to investigate the host's systemic inflammatory response and to test therapies aimed at preventing or treating this severe complication.[6][16][17]

Quantitative Data from cUTI Animal Models

The following tables summarize key quantitative data obtained from representative studies using these cUTI animal models.

Table 1: Bacterial Burden in Mouse CAUTI Model

| Timepoint Post-Infection | Organ | Bacterial Load (CFU/organ or CFU/mL) | Reference |

| 24 hours | Bladder | ~1 x 10^7 | [18] |

| 24 hours | Kidneys | ~1 x 10^3 | [18] |

| 4 days | Urine | > 1 x 10^8 | [6] |

| 4 days | Spleen | > 1 x 10^4 (in 17/20 mice) | [6] |

| > 2 weeks | Catheter Biofilm | Sustained high bacterial counts | [19] |

Table 2: Inflammatory Markers in a Mouse Urosepsis Model

| Parameter | Infected Group (mean value) | Control Group (mean value) | P-value | Reference |

| Weight Loss | 9-11% | 3% | <0.05 | [6][17] |

| Plasma IFN-γ | Significantly elevated | Baseline | <0.05 | [16][17] |

| Plasma IL-6 | Significantly elevated | Baseline | <0.05 | [16][17] |

| Plasma D-dimer | Significantly elevated | Baseline | <0.05 | [17] |

Table 3: Mortality Rates in a Rat Urosepsis Model

| E. coli Inoculum Concentration | Mortality Rate (at 10 days) | Reference |

| 3 x 10^8 CFU/mL | 28.6% | [1] |

| 6 x 10^8 CFU/mL | 71.4% | [1] |

| 12 x 10^8 CFU/mL | 100% | [1] |

Experimental Protocols

Protocol 1: Mouse Model of Catheter-Associated UTI (CAUTI)

Materials:

-

8-10 week old female C57BL/6 mice[12]

-

Uropathogenic Escherichia coli (UPEC) or other relevant bacterial strain (e.g., Proteus mirabilis, Enterococcus faecalis)[6][11]

-

Sterile silicone catheter segments (4-5 mm)[12]

-

Anesthetic (e.g., isoflurane)[12]

-

Sterile phosphate-buffered saline (PBS)

-

Bacterial culture media (e.g., Luria-Bertani (LB) agar)[20]

Procedure:

-

Inoculum Preparation: Culture the chosen bacterial strain overnight in appropriate broth. Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).[6][20]

-

Anesthesia: Anesthetize the mice using isoflurane.[12]

-

Catheter Implantation: Gently insert a sterile 4-5 mm silicone catheter segment into the bladder via the urethra.[12]

-

Bacterial Inoculation: Immediately following catheter placement, instill 50 µL of the bacterial suspension into the bladder through the urethra.[6]

-

Post-Inoculation Monitoring: Monitor the animals for clinical signs of infection such as weight loss, lethargy, and ruffled fur.[21] Humane endpoints should be clearly defined in the experimental protocol.[22][23][24][25]

-

Endpoint Analysis: At predetermined time points (e.g., 24 hours, 4 days), euthanize the mice. Aseptically remove the bladder, kidneys, and the implanted catheter.

-

Bacterial Burden Quantification: Homogenize the bladder and kidneys in sterile PBS. Vortex the catheter segment vigorously in PBS to dislodge biofilm bacteria. Serially dilute the tissue homogenates and the catheter sonicate and plate on appropriate agar to determine bacterial colony-forming units (CFU).[12][20]

Protocol 2: Rat Model of Ascending Pyelonephritis

Materials:

-

Female Sprague-Dawley or Wistar rats (200-250 g)

-

Uropathogenic E. coli (UPEC)

-

Anesthetic (e.g., ketamine/xylazine)

-

Sterile PBS

-

Bacterial culture media

Procedure:

-

Inoculum Preparation: Prepare the bacterial inoculum as described in Protocol 1, typically at a concentration of 10^9 CFU/mL.[15]

-

Anesthesia: Anesthetize the rats.

-

Bacterial Inoculation: Gently insert a sterile, flexible catheter into the urethra and advance it into the bladder. Instill 0.5 mL of the bacterial suspension into the bladder.[15] No traumatic manipulation of the ureters or kidneys is necessary to induce ascending infection.[13][15]

-

Post-Inoculation Monitoring: Monitor the animals daily for signs of illness.

-

Endpoint Analysis: At the desired time point (e.g., 48-72 hours), euthanize the rats.

-

Bacterial Burden and Histopathology: Aseptically remove the kidneys and bladder. Homogenize one kidney for CFU enumeration as described above. Fix the other kidney and the bladder in 10% neutral buffered formalin for histopathological analysis to assess inflammation and tissue damage.

Protocol 3: Analysis of Host Immune Response

A. Cytokine Measurement in Urine and Serum:

-

Sample Collection: Collect urine from metabolic cages or by gentle bladder massage.[26][27] Obtain blood via cardiac puncture at the time of euthanasia and process to collect serum.

-

Cytokine Analysis: Measure cytokine levels (e.g., IL-6, TNF-α, IFN-γ) in urine and serum using a multiplex bead-based assay (e.g., Luminex) or ELISA according to the manufacturer's instructions.[26][28][29][30]

B. Flow Cytometry of Bladder Infiltrating Immune Cells:

-

Bladder Digestion: Aseptically remove the bladder, mince it into small pieces, and digest with a solution containing collagenase and DNase to obtain a single-cell suspension.[7]

-

Cell Staining: Filter the cell suspension through a 70 µm cell strainer.[7] Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, Ly6G, F4/80).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify different immune cell populations.

Signaling Pathways in cUTI

Toll-Like Receptor (TLR) Signaling

Urothelial cells express Toll-like receptors (TLRs) that recognize pathogen-associated molecular patterns (PAMPs) on uropathogenic bacteria. TLR4, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, and TLR5, which recognizes flagellin, are key players in initiating the innate immune response to UTI.[2][16][31][32] Activation of these TLRs leads to the production of pro-inflammatory cytokines and chemokines, recruiting neutrophils and other immune cells to the site of infection.[2][31]

Inflammasome Activation

Inflammasomes are cytosolic multi-protein complexes that play a crucial role in the innate immune response by sensing PAMPs and damage-associated molecular patterns (DAMPs).[33] The NLRP3 inflammasome is a key player in the response to uropathogens.[34] Upon activation, the inflammasome complex assembles, leading to the activation of caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, promoting inflammation.[35][36] Inflammasome activation can also lead to a form of inflammatory cell death called pyroptosis.[36]

Experimental Workflow for cUTI Animal Model Study

The following diagram outlines a typical experimental workflow for a cUTI animal model study, from model induction to endpoint analysis.

References

- 1. Impact of Toll-like receptor signalling on urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Urothelial Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of Bladder Epithelial Cytokine Responses by Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a High-Throughput Urosepsis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single cell and tissue-transcriptomic analysis of murine bladders reveals age- and TNFα–dependent but microbiota-independent tertiary lymphoid tissue formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rat pyelonephritis model suitable for primary or secondary screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An experimental model for ascending acute pyelonephritis caused by Escherichia coli or proteus in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Establishment and Characterization of UTI and CAUTI in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mouse Model of Catheter-Associated UTI and CFU Enumeration. [bio-protocol.org]

- 13. Uropathogenic Escherichia coli invades bladder epithelial cells by activating kinase networks in host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Uropathogenic E. coli adhesin-induced host cell receptor conformational changes: implications in transmembrane signaling transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An experimental model for ascending acute pyelonephritis caused by Escherichia coli or proteus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of toll-like receptors (TLRs) in urinary tract infections (UTIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a High-Throughput Urosepsis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. staff.flinders.edu.au [staff.flinders.edu.au]

- 22. umaryland.edu [umaryland.edu]

- 23. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 24. Guidelines for Choosing Appropriate Intervention and Endpoints | Vancouver Island University | Canada [research.viu.ca]

- 25. jcu.edu.au [jcu.edu.au]

- 26. Multiplex Analysis of Urinary Cytokine Levels in a Rat Model of Cyclophosphamide-induced Cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Multiplex analysis of urinary cytokine levels in rat model of cyclophosphamide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Serum Cytokine Profiling in Cats with Acute Idiopathic Cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. brazjurol.com.br [brazjurol.com.br]

- 30. researchgate.net [researchgate.net]

- 31. TLR Mediated Immune Responses in the Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 33. Inflammasomes and Signaling Pathways: Key Mechanisms in the Pathophysiology of Sepsis [mdpi.com]

- 34. Inflammasomes: Mechanism of Action, Role in Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 35. The Clinicopathologic Significance of Inflammasome Activation in Autoimmune Diseases: Inflammasome and Autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Mechanisms of inflammasome activation: recent advances and novel insights - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting avibactam tomilopil solubility issues in media

Welcome to the technical support center for avibactam and tomilopil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during in vitro experiments.

Troubleshooting Guides

This section provides answers to specific issues you may encounter when preparing solutions of avibactam and tomilopil in various laboratory media.

Problem: Avibactam sodium salt is not dissolving in my aqueous media.

Answer:

Avibactam sodium salt is generally considered water-soluble.[1][2] However, issues can arise depending on the concentration and the specific composition of your media.

-

Recommended Action:

-

Check Concentration: Ensure you are not exceeding the known solubility limits. While highly soluble in water, high concentrations in complex media with varying pH and salt content can lead to precipitation.

-

pH Adjustment: The solubility of avibactam can be influenced by pH. While specific data on its pH-dependent solubility profile is limited, ensuring the pH of your media is within a neutral range (pH 7.2-7.4) is a good starting point.

-

Gentle Warming and Agitation: Try warming the solution to 37°C and using gentle agitation, such as a magnetic stirrer or vortex mixer at a low setting.

-

Prepare a Concentrated Stock in Water: Dissolve the avibactam sodium salt in sterile, purified water at a high concentration first. Then, perform a serial dilution into your final experimental media. This often helps to avoid precipitation issues that can occur when dissolving the powder directly into a complex solution.

-

Problem: I am observing precipitation when I add my avibactam solution to cell culture media containing serum.

Answer:

Precipitation upon addition to serum-containing media can be due to interactions with proteins or other components in the serum.

-

Recommended Action:

-

Reduce Serum Concentration: If your experimental design allows, try reducing the serum percentage in your media.

-

Add Avibactam Post-Serum Incubation: Add the avibactam solution to the media after it has been warmed to 37°C and after the addition of serum. Pipette the avibactam solution slowly while gently swirling the media.

-

Filter Sterilization: If you suspect the precipitate is due to contamination or aggregation, you can try filter-sterilizing the final solution using a 0.22 µm filter. However, be aware that this could potentially remove some of the active compounds if the precipitation is significant.

-

Problem: Tomilopil is insoluble in my aqueous buffer.

Answer:

Tomilopil is a prodrug of avibactam and is known to have poor water solubility.[3] It is typically formulated with organic solvents for in vivo studies, and similar principles can be applied for preparing stock solutions for in vitro experiments.

-

Recommended Action:

-

Prepare a Concentrated Stock in an Organic Solvent: Tomilopil is soluble in DMSO.[3] Prepare a high-concentration stock solution in 100% DMSO.

-

Stepwise Dilution: For your working solution, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of a suitable co-solvent mixture before the final dilution into your aqueous media. A common strategy for poorly soluble compounds is to use a vehicle containing DMSO, PEG300, and Tween 80.[3]

-

Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experimental media, as it can be toxic to cells at higher concentrations. It is generally recommended to keep the final DMSO concentration below 0.5%.

-

Problem: My avibactam/tomilopil solution appears cloudy or has formed a precipitate after freeze-thawing.

Answer:

Repeated freeze-thaw cycles can affect the stability and solubility of some compounds.

-

Recommended Action:

-

Aliquot Stock Solutions: After preparing your initial high-concentration stock solution, aliquot it into single-use volumes and store at -20°C or -80°C. This will prevent the need for repeated freeze-thawing of the entire stock.

-

Proper Thawing: When thawing an aliquot, do so slowly at room temperature or in a 37°C water bath. Once thawed, vortex gently to ensure the solution is homogeneous before use.

-

Visual Inspection: Always visually inspect the solution for any signs of precipitation after thawing. If precipitation is observed, try gently warming and vortexing the solution. If the precipitate does not redissolve, it is best to prepare a fresh solution.

-

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of avibactam and tomilopil?

A1:

-

Avibactam Sodium Salt: This form is water-soluble and can be dissolved in sterile, purified water or PBS (pH 7.2).[4] It is also soluble in DMSO.

-

Avibactam Free Acid: The free acid form has lower aqueous solubility. It is recommended to prepare stock solutions in DMSO.

-

Tomilopil: Due to its poor aqueous solubility, it is recommended to prepare stock solutions in 100% DMSO.[3]

Q2: What is the stability of avibactam in solution?

A2: Avibactam in aqueous solution is stable for a limited time. For instance, in combination with ceftazidime, the reconstituted solution is stable for 12 hours at room temperature or 24 hours when refrigerated (2-8°C). It is recommended to prepare fresh solutions for your experiments and not to store aqueous solutions for more than one day.[4] The stability can be affected by temperature and storage conditions.

Q3: How should I prepare avibactam for minimum inhibitory concentration (MIC) testing in Mueller-Hinton Broth?

A3: For MIC testing, it is crucial to have a sterile and homogenous solution.

-

Prepare a concentrated stock solution of avibactam sodium salt in sterile water.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Perform serial dilutions of the sterile stock directly into sterile Mueller-Hinton Broth to achieve the desired final concentrations for your assay.

Q4: Can I autoclave media containing avibactam or tomilopil?

A4: No, you should not autoclave media containing these compounds. The high temperatures and pressures of autoclaving can lead to their degradation. Add the filter-sterilized compound to the media after it has been autoclaved and cooled to room temperature.

Quantitative Solubility Data

The following table summarizes the available solubility data for avibactam and tomilopil in various solvents.

| Compound | Solvent | Solubility | Reference(s) |

| Avibactam Sodium Salt | Water | >140 mg/mL | [5] |

| Avibactam Sodium Salt | PBS (pH 7.2) | ~10 mg/mL | [4] |

| Avibactam Sodium Salt | DMSO | ≥30 mg/mL | [5] |

| Avibactam Free Acid | DMSO | 125 mg/mL (requires sonication) | [5] |

| Tomilopil | DMSO | 100 mg/mL (requires sonication) | [3] |

| Tomilopil | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | [3] |

| Tomilopil | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [3] |

Experimental Protocols

Protocol 1: Preparation of Avibactam Sodium Salt Solution for Cell-Based Assays

-

Materials:

-

Avibactam sodium salt powder

-

Sterile, nuclease-free water

-

Sterile cell culture medium (e.g., DMEM)

-

Sterile conical tubes and serological pipettes

-

0.22 µm syringe filter

-

-

Procedure:

-

Calculate the required amount of avibactam sodium salt to prepare a 10 mg/mL stock solution in sterile water.

-

In a sterile conical tube, add the calculated amount of avibactam sodium salt powder.

-

Add the corresponding volume of sterile water to the tube.

-

Vortex gently until the powder is completely dissolved.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into single-use volumes and store at -20°C.

-

For the working solution, thaw an aliquot and dilute it to the final desired concentration in your pre-warmed cell culture medium. Add the avibactam solution to the media slowly while gently swirling.

-

Protocol 2: Preparation of Tomilopil Solution for In Vitro Assays

-

Materials:

-

Tomilopil powder

-

100% DMSO

-

Sterile experimental buffer or media

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Prepare a 100 mg/mL stock solution of tomilopil in 100% DMSO. This may require gentle warming and sonication to fully dissolve.

-

Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

-

For the working solution, perform a serial dilution from the DMSO stock into your experimental buffer or media. Ensure the final concentration of DMSO is compatible with your assay (typically <0.5%).

-

It is recommended to prepare the final working solution fresh for each experiment.

-

Visualizations

Caption: Troubleshooting workflow for avibactam and tomilopil solubility issues.

Caption: General experimental workflow for using avibactam or tomilopil.

References

- 1. Ceftazidime–avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Technical Support Center: Avibactam and Avibactam Tomilopil Degradation in Biological Matrices

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of avibactam and its orally available prodrug, avibactam tomilopil, in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between avibactam and avibactam tomilopil?

A1: Avibactam tomilopil is an orally active prodrug of avibactam.[1][2][3] Following oral administration, avibactam tomilopil is converted in vivo to the active drug, avibactam, which is a potent β-lactamase inhibitor.[1] This prodrug strategy allows for oral delivery of avibactam, which itself has low oral bioavailability.[4]

Q2: What is the primary degradation pathway for avibactam tomilopil in biological systems?

A2: The primary degradation pathway for avibactam tomilopil is the metabolic conversion to the active avibactam. This process involves the enzymatic cleavage of the prodrug moiety. The intended degradation is its conversion to the active drug.

Q3: What are the main degradation pathways for avibactam in biological matrices?

A3: Avibactam's degradation in biological matrices is primarily characterized by hydrolysis.[5][6] However, a key aspect of its mechanism of action is its reversible covalent binding to serine β-lactamases.[3][7] This means that a significant pathway is the deacylation and regeneration of the intact, active avibactam molecule.[3] In some instances, particularly with certain classes of β-lactamases like KPC-2, a slower, irreversible hydrolysis of the acyl-enzyme complex can occur, leading to fragmentation of the avibactam molecule.[8]

Q4: Is avibactam stable in common biological matrices like plasma and blood?

A4: Avibactam exhibits limited stability in plasma and whole blood, which necessitates careful sample handling and storage.[9] For therapeutic drug monitoring, transport times of less than 6 hours at 23°C are recommended for plasma samples.[9] Stability is improved at lower temperatures, and for long-term storage, freezing at -80°C is advisable.[10][11] Some studies suggest that stability may be better in dried blood spots (DBS) compared to plasma or whole blood.[9]

Q5: What analytical methods are typically used to study the degradation of avibactam?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for the quantification of avibactam in biological matrices.[12][13][14] These methods are sensitive and specific enough to monitor the concentrations of avibactam and its potential degradation products during stability studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: Inconsistent or lower-than-expected concentrations of avibactam in plasma samples.

-

Question: My LC-MS/MS results show variable and unexpectedly low concentrations of avibactam from plasma samples stored at 4°C for 24 hours. What could be the cause?

-

Answer: This issue is likely due to the degradation of avibactam in the plasma samples. Avibactam has limited stability at refrigerated temperatures.[9][11] To mitigate this, process plasma samples as quickly as possible after collection. If immediate analysis is not possible, samples should be frozen at -80°C. Ensure that the time between sample collection, processing, and freezing is minimized and consistent across all samples to reduce variability. Also, verify that the pH of the sample has not shifted, as pH can influence the rate of hydrolysis.

Issue 2: Difficulty in detecting the conversion of avibactam tomilopil to avibactam in vitro.

-

Question: I am incubating avibactam tomilopil in human plasma to monitor its conversion to avibactam, but the conversion rate is very low. Why might this be?

-

Answer: The conversion of avibactam tomilopil to avibactam is an enzymatic process. The low conversion rate in vitro could be due to several factors:

-

Enzyme Activity: The specific enzymes responsible for the cleavage of the prodrug may have low activity or be absent in the in vitro matrix being used. Consider using liver microsomes or hepatocytes, as these preparations typically have higher metabolic activity.

-

Cofactor Requirements: The enzymes may require specific cofactors that are not present in sufficient concentrations in the plasma matrix.

-

Incubation Conditions: Ensure that the incubation temperature and pH are optimal for enzymatic activity.

-

Issue 3: Observing multiple peaks related to avibactam in my chromatogram.

-

Question: During my LC-MS/MS analysis of avibactam stability, I am observing several unexpected peaks with similar mass-to-charge ratios. What are these?

-

Answer: These additional peaks could be degradation products of avibactam. Depending on the conditions of your experiment (e.g., presence of specific enzymes, pH), avibactam can undergo hydrolysis and fragmentation.[8] To identify these peaks, you would need to perform mass spectrometry fragmentation analysis (MS/MS) and compare the fragmentation patterns to the parent avibactam molecule and theoretically derived degradation products.

Data Presentation

Table 1: Stability of Avibactam in Human Biological Matrices

| Biological Matrix | Storage Temperature | Duration | Stability | Reference |

| Plasma | 23°C | < 6 hours | Stable | [9] |

| Whole Blood | 23°C | < 6 hours | Stable | [9] |

| Dried Blood Spots | 23°C | 24 hours | Stable | [9] |

| Plasma | 4°C | 23 hours | Stable | [10] |

| Plasma | -20°C | 10 days | Stable | [10] |

| Plasma | -80°C | 35 days | Stable | [10] |

| Plasma | -80°C | > 1 year | Stable | [11] |

Experimental Protocols

Protocol: In Vitro Stability Assessment of Avibactam in Human Plasma by LC-MS/MS

This protocol outlines a typical experiment to determine the stability of avibactam in human plasma.

1. Materials and Reagents:

-

Avibactam reference standard

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Internal standard (e.g., isotopically labeled avibactam)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Phosphate-buffered saline (PBS), pH 7.4

2. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of avibactam in water.

-

Prepare working solutions by diluting the stock solution with water to appropriate concentrations for spiking into plasma.

-

Prepare an internal standard stock solution and a working solution in a similar manner.

3. In Vitro Incubation:

-

Thaw frozen human plasma in a water bath at 37°C.

-

Fortify the plasma with avibactam working solution to achieve the desired final concentrations (e.g., low, medium, and high QC levels).

-

Vortex the spiked plasma samples gently.

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot a portion of the incubation mixture into separate tubes.

-

Immediately stop the degradation process by adding the internal standard in a protein precipitation solvent (e.g., acetonitrile).

4. Sample Preparation (Protein Precipitation):

-

To each plasma aliquot, add 3 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-